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Compound of Interest

Compound Name: Caffeic acid-pYEEIE

Cat. No.: B12353371 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Caffeic acid-pYEEIE is a potent, non-phosphopeptide mimetic inhibitor of the Src Homology 2

(SH2) domain of Src family kinases, particularly the Lck kinase. With a half-maximal inhibitory

concentration (IC50) in the nanomolar range, this compound serves as a valuable tool for

investigating the role of Src family kinases in cellular signaling pathways and as a lead

compound in the development of therapeutics targeting diseases driven by aberrant Src kinase

activity. This guide provides a comprehensive overview of the known properties, biological

activity, and relevant experimental context for caffeic acid-pYEEIE.

Chemical and Physical Properties
Caffeic acid-pYEEIE is a synthetic molecule that combines caffeic acid with a

phosphotyrosine-containing pentapeptide (pYEEIE). This design results in a molecule with high

affinity and specificity for the SH2 domain of Src family kinases.[1] While specific experimental

data for properties such as melting and boiling points are not readily available in the literature,

a summary of its key identifiers and computed properties is provided below.
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Property Value Source

CAS Number 507471-72-9

Molecular Formula C39H50N5O19P [2]

Molecular Weight 923.82 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-4-

carboxy-2-[[(2S)-4-carboxy-2-

[[(2S)-2-[[(E)-3-(3,4-

dihydroxyphenyl)prop-2-

enoyl]amino]-3-(4-

phosphonooxyphenyl)propano

yl]amino]butanoyl]amino]butan

oyl]amino]-3-

methylpentanoyl]amino]pentan

edioic acid

[2]

Peptide Sequence

YEEIE (with N-terminal caffeic

acid modification on the

phosphotyrosine)

Solubility
Soluble in DMSO. Soluble to 2

mg/mL in PBS.
[1]

Storage

Store at -20°C. Stock solutions

can be stored at -20°C for up

to one month or at -80°C for up

to six months.

[1]

Purity
≥95% (as determined by

HPLC)

Biological Activity and Mechanism of Action
Caffeic acid-pYEEIE is a high-affinity ligand for the Src SH2 domain, with a reported IC50 of

42 nM.[1] This affinity is approximately 30-fold higher than that of the corresponding N-

acetylated phosphopeptide, Ac-pYEEIE. The compound functions as a competitive inhibitor,

binding to the SH2 domain and preventing its interaction with endogenous phosphotyrosine-
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containing proteins. This disruption of protein-protein interactions is crucial for its inhibitory

effect on Src family kinase signaling.

The primary target of caffeic acid-pYEEIE is the SH2 domain of Src family kinases. The SH2

domain is a structurally conserved protein module of about 100 amino acids that recognizes

and binds to specific phosphotyrosine-containing peptide motifs. This interaction is a critical

step in the activation and downstream signaling of many receptor tyrosine kinases and

cytoplasmic tyrosine kinases, including the Src family. By blocking this interaction, caffeic acid-
pYEEIE can effectively inhibit the signaling cascades that are dependent on Src kinase activity.

Lck Signaling Pathway Inhibition
A key member of the Src family of kinases is the lymphocyte-specific protein tyrosine kinase

(Lck), which plays a pivotal role in T-cell activation. The signaling cascade initiated by the T-cell

receptor (TCR) is heavily dependent on Lck activity. The diagram below illustrates the Lck

signaling pathway and the point of inhibition by caffeic acid-pYEEIE.
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Caption: Lck signaling pathway in T-cell activation and inhibition by Caffeic acid-pYEEIE.

Experimental Protocols
While the full, detailed experimental protocols from the original publication by Park et al. (2002)

are not publicly available, this section outlines the general methodologies for the synthesis,

purification, and biological evaluation of caffeic acid-pYEEIE based on standard practices in

peptide chemistry and biochemical assays.

Synthesis and Purification
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The synthesis of caffeic acid-pYEEIE would typically involve solid-phase peptide synthesis

(SPPS) for the pYEEIE peptide backbone, followed by the coupling of caffeic acid to the N-

terminus.

Experimental Workflow for Synthesis and Purification:

Start: Solid Support Resin

Solid-Phase Peptide Synthesis (SPPS)
of pYEEIE backbone

Coupling of Caffeic Acid
to N-terminus

Cleavage from Resin
and Deprotection

Purification by
Reverse-Phase HPLC

Characterization
(Mass Spectrometry, NMR)

Final Product:
Caffeic acid-pYEEIE

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of Caffeic acid-pYEEIE.
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Solid-Phase Peptide Synthesis (SPPS): The pentapeptide (pYEEIE) is synthesized on a

solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each

amino acid is sequentially coupled to the growing peptide chain. The phosphotyrosine is

incorporated as a protected building block.

Caffeic Acid Coupling: Following the synthesis of the peptide, the N-terminal Fmoc protecting

group is removed, and caffeic acid, with its hydroxyl groups protected, is coupled to the free

amine of the N-terminal phosphotyrosine.

Cleavage and Deprotection: The completed molecule is cleaved from the solid support resin,

and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid

with scavengers).

Purification: The crude product is purified using preparative reverse-phase high-performance

liquid chromatography (RP-HPLC).

Characterization: The purity and identity of the final compound are confirmed by analytical

RP-HPLC, mass spectrometry (to verify the molecular weight), and potentially Nuclear

Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Src SH2 Domain Binding Assay (IC50 Determination)
The inhibitory potency of caffeic acid-pYEEIE is determined using a competitive binding

assay. A common format is a fluorescence polarization (FP) or an enzyme-linked

immunosorbent assay (ELISA)-based assay.

Experimental Workflow for IC50 Determination:
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Caption: General workflow for determining the IC50 of Caffeic acid-pYEEIE.

Reagents:

Recombinant Src family SH2 domain (e.g., GST-Lck-SH2 fusion protein).

A high-affinity fluorescently labeled peptide probe that binds to the SH2 domain.

A dilution series of the inhibitor, caffeic acid-pYEEIE.

Assay Procedure:
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The SH2 domain protein, the fluorescent probe, and varying concentrations of the inhibitor

are incubated together in a suitable buffer in a microplate.

The binding of the fluorescent probe to the SH2 domain results in a high fluorescence

polarization signal.

In the presence of the inhibitor, the binding of the fluorescent probe is competed, leading

to a decrease in the fluorescence polarization signal.

Data Analysis:

The percentage of inhibition is calculated for each concentration of the inhibitor.

The data are plotted as percent inhibition versus the logarithm of the inhibitor

concentration.

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of

the probe binding, is determined from the resulting dose-response curve.

Stability and In Vivo Considerations
Detailed stability studies for caffeic acid-pYEEIE under various pH and temperature conditions

have not been published. As a phosphopeptide mimetic, it is susceptible to degradation by

phosphatases and proteases in biological systems. The stability of phosphopeptides is a known

challenge, and strategies to improve stability, such as the incorporation of non-natural amino

acids or modifications to the phosphate group, are active areas of research.

There is currently no published in vivo data, including pharmacokinetic and metabolic profiles,

specifically for caffeic acid-pYEEIE. Studies on the parent compound, caffeic acid, indicate

that it is metabolized in the liver via O-methylation, glutathione conjugation, and other

pathways. However, the in vivo fate of the entire caffeic acid-pYEEIE molecule is likely to be

different due to its peptide nature. The development of this and similar compounds for in vivo

applications would require further studies to address their metabolic stability and cell

permeability.

Conclusion
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Caffeic acid-pYEEIE is a well-characterized and potent inhibitor of the Src family SH2

domains. Its high affinity and specificity make it an invaluable research tool for elucidating the

roles of Src kinases in various signaling pathways. While challenges related to stability and in

vivo delivery need to be addressed for its therapeutic potential to be fully realized, it remains a

significant lead compound in the ongoing effort to develop targeted inhibitors of protein-protein

interactions for the treatment of cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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